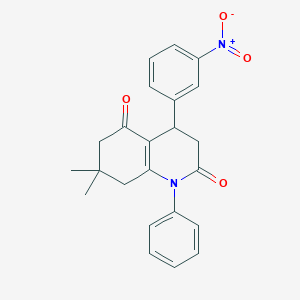![molecular formula C13H22N2O B4922073 1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide](/img/structure/B4922073.png)
1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide, also known as Bicuculline, is a naturally occurring alkaloid that is commonly used in scientific research. It is a potent antagonist of the GABA-A receptor, which is a neurotransmitter receptor in the central nervous system. Bicuculline is a bicyclic compound that contains a piperidine ring and a bicyclo[2.2.1]heptane ring system. It is a white crystalline powder that is soluble in water and ethanol.
Mécanisme D'action
1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide is a competitive antagonist of the GABA-A receptor. It binds to the receptor and prevents the binding of the neurotransmitter GABA. This results in the inhibition of GABAergic neurotransmission, leading to increased neuronal activity. 1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide has been shown to increase the release of glutamate, which is an excitatory neurotransmitter, and decrease the release of GABA.
Biochemical and Physiological Effects
1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce seizures in animal models, increase neuronal activity, and alter synaptic plasticity. 1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide has also been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using bicuculline in lab experiments is its ability to block the GABA-A receptor and study its effects on neuronal activity. However, there are some limitations to its use. 1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide is a potent convulsant, and its use in animal models can be harmful. It also has a short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the use of bicuculline in scientific research. One area of interest is the study of the role of the GABA-A receptor in addiction and substance abuse. 1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide has been shown to alter the release of dopamine and norepinephrine, which are neurotransmitters involved in addiction. Another area of interest is the study of the mechanisms of epilepsy and other neurological disorders. 1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide has been shown to induce seizures in animal models, making it a useful tool for studying the pathophysiology of seizures. Finally, bicuculline could be used in the development of new drugs that target the GABA-A receptor and its role in the central nervous system.
Méthodes De Synthèse
1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide can be synthesized from the alkaloid harmaline, which is found in plants such as Peganum harmala. The synthesis involves a series of chemical reactions that include oxidation, cyclization, and reduction. The final product is purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide is widely used in scientific research to study the GABA-A receptor and its role in the central nervous system. It is used as a tool to block the receptor and study its effects on neuronal activity. 1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide is also used to study the mechanisms of epilepsy and other neurological disorders. It has been shown to induce seizures in animal models, making it a useful tool for studying the pathophysiology of seizures.
Propriétés
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c14-13(16)10-3-5-15(6-4-10)12-8-9-1-2-11(12)7-9/h9-12H,1-8H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOCGXCZSPPWEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-butoxy-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4921994.png)
acetate](/img/structure/B4922005.png)
![[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl acetate](/img/structure/B4922017.png)


![N-cyano-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]guanidine](/img/structure/B4922035.png)


![3-methyl-1-[2-(3-nitrophenyl)-2-oxoethyl]-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B4922069.png)
![N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine](/img/structure/B4922072.png)
![N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-pyrazol-4-yl)ethyl]-2-pyridinamine](/img/structure/B4922079.png)
![ethyl 1-(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinolin-2-yl)-3-piperidinecarboxylate](/img/structure/B4922084.png)

